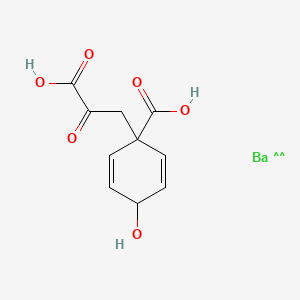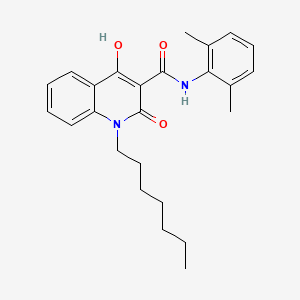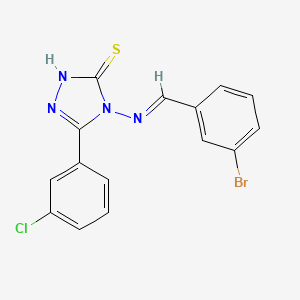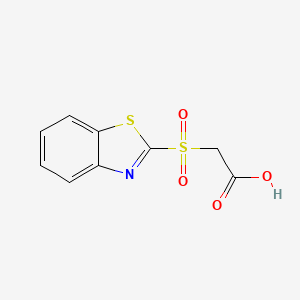
Chlorocholine Chloride-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorocholine-d4 (chloride): is a deuterium-labeled derivative of chlorocholine chloride. It is a stable isotope-labeled compound, where four hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, to study the pharmacokinetics and metabolic profiles of drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chlorocholine-d4 (chloride) is synthesized by substituting the hydrogen atoms in chlorocholine chloride with deuterium. The process involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction typically occurs under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of chlorocholine-d4 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production is carried out under stringent quality control measures to meet the standards required for scientific research .
Analyse Chemischer Reaktionen
Types of Reactions: Chlorocholine-d4 (chloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form deuterated analogs of the reduced products.
Substitution: Chlorocholine-d4 (chloride) can participate in substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as sodium hydroxide or potassium cyanide can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated alcohols or ketones, while reduction can produce deuterated amines or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Chemistry: Chlorocholine-d4 (chloride) is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterium labeling allows for precise tracking of the compound through various stages of a reaction .
Biology: In biological research, chlorocholine-d4 (chloride) is used to study metabolic pathways and the effects of deuterium substitution on biological systems. It helps in understanding the role of hydrogen atoms in biochemical processes .
Medicine: The compound is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs. Deuterium labeling provides insights into the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: Chlorocholine-d4 (chloride) is employed in the development of new drugs and agrochemicals. Its use in industrial research helps in optimizing the properties and efficacy of these products .
Wirkmechanismus
Chlorocholine-d4 (chloride) exerts its effects through the incorporation of deuterium atoms, which can influence the compound’s pharmacokinetic and metabolic profiles. The presence of deuterium can alter the rate of metabolic reactions, leading to changes in the compound’s stability and bioavailability . The molecular targets and pathways involved include various enzymes and receptors that interact with the deuterated compound, affecting its overall activity and efficacy .
Vergleich Mit ähnlichen Verbindungen
Chlorocholine chloride: The non-deuterated form of chlorocholine-d4 (chloride).
Chlormequat chloride: Another plant growth regulator with similar properties.
Chlormequat-1,1,2,2-d4 chloride: A deuterated analog of chlormequat chloride
Uniqueness: Chlorocholine-d4 (chloride) is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms allows for precise tracking and analysis of the compound in various chemical and biological systems. This makes it a valuable tool in studying reaction mechanisms, metabolic pathways, and pharmacokinetics .
Eigenschaften
Molekularformel |
C5H13Cl2N |
|---|---|
Molekulargewicht |
162.09 g/mol |
IUPAC-Name |
(2-chloro-1,1,2,2-tetradeuterioethyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C5H13ClN.ClH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1/i4D2,5D2; |
InChI-Schlüssel |
UHZZMRAGKVHANO-HGFPCDIYSA-M |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])Cl)[N+](C)(C)C.[Cl-] |
Kanonische SMILES |
C[N+](C)(C)CCCl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B12056820.png)



![(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine](/img/structure/B12056845.png)


![3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer](/img/structure/B12056873.png)
![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B12056878.png)


![D-[UL-13C6]Mannitol](/img/structure/B12056903.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B12056910.png)
